(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide
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Overview
Description
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide typically involves multi-step organic reactions. One common method includes the use of fatty acid derivatives as starting materials. The process may involve the following steps:
Hydroxylation: Introduction of hydroxyl groups to the fatty acid chain.
Amidation: Formation of the amide bond through the reaction of the hydroxylated fatty acid with an amine.
Isomerization: Ensuring the correct (E)-configuration of the double bonds through catalytic isomerization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the formulation of specialized materials and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its binding affinity and reactivity. The compound may modulate enzymatic activity or interact with cellular receptors, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide: shares structural similarities with other hydroxylated fatty acid amides.
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadec-9-enamide: Differing by the length of the carbon chain.
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydec-9-enamide: Differing by the position of the hydroxyl groups.
Uniqueness
The unique combination of hydroxyl groups and double bonds in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Biological Activity
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide, also known by its CAS number 52019-77-9, is a compound of significant interest in the field of biochemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological activity, supported by research findings and data tables.
The molecular formula of this compound is C34H67NO3, with a molecular weight of 537.9 g/mol. The structure includes multiple hydroxyl groups and unsaturated fatty acid chains, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C34H67NO3 |
Molecular Weight | 537.9 g/mol |
CAS Number | 52019-77-9 |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its effects on cellular signaling pathways, lipid metabolism, and potential therapeutic applications in various diseases.
1. Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties. A study demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .
2. Neuroprotective Properties
Neuroprotective effects have also been observed. In experimental models using Caenorhabditis elegans, supplementation with this compound improved locomotive behavior and reduced neurodegeneration markers under stress conditions . This suggests a role in enhancing neuronal health and function.
3. Antioxidant Activity
The antioxidant capacity of this compound has been explored through various assays. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress .
Case Studies
Case Study 1: Neurobehavioral Effects in C. elegans
A study investigated the impact of this compound on the neurobehavioral development of C. elegans. The results indicated that low concentrations enhanced locomotive behaviors while higher concentrations led to diminished activity, underscoring a dose-dependent relationship .
Case Study 2: Inhibition of Pro-inflammatory Cytokines
In vitro experiments demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This finding highlights its potential as an anti-inflammatory agent .
Research Findings
Recent studies have provided insights into the mechanisms underlying the biological activities of this compound:
- Mechanism of Action : The compound modulates signaling pathways related to inflammation and oxidative stress response.
- Pharmacokinetics : Investigations into absorption and metabolism indicate favorable pharmacokinetic profiles that support its therapeutic potential.
- Toxicity Assessments : Preliminary toxicity studies suggest that this compound has a low toxicity profile at therapeutic doses.
Properties
Molecular Formula |
C36H69NO4 |
---|---|
Molecular Weight |
579.9 g/mol |
IUPAC Name |
(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide |
InChI |
InChI=1S/C36H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,28,30,33-35,38-40H,3-16,18,20-27,29,31-32H2,1-2H3,(H,37,41)/b19-17+,30-28+ |
InChI Key |
OGMXRWJJGUINGB-ZMRZAFNSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)C(CCCCCC/C=C/CCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCC=CCCCCCCCC)O)O |
Origin of Product |
United States |
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